molecular formula C15H8Cl2N2O3 B12919953 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-50-9

2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12919953
CAS No.: 56894-50-9
M. Wt: 335.1 g/mol
InChI Key: MZYCGUQFXNRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 56894-50-9) is a high-purity chemical compound with a molecular formula of C15H8Cl2N2O3 and a molecular weight of 335.14 g/mol . This benzoic acid-derivative molecule features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for conferring significant biological activity. Scientific literature indicates that compounds based on the 5-aryl-1,3,4-oxadiazole scaffold are of great interest in pharmacological research. Notably, closely related sulfonamide and thioalkanoic acid derivatives have been identified as potent and selective inhibitors of the Monoamine Oxidase B (MAO-B) enzyme and the Rho/MRTF/SRF transcriptional pathway , respectively. MAO-B inhibitors are investigated for the treatment of neurodegenerative disorders such as Parkinson's disease , while inhibition of the Rho/MRTF/SRF pathway represents a promising anti-fibrotic strategy for conditions like systemic sclerosis . The presence of the 2,4-dichlorophenyl substituent in this compound is a significant feature, as halogenation is a common strategy in drug design to enhance potency and optimize metabolic properties . Researchers can leverage this building block in neuroscience, fibrotic disease research, and as a core structure for developing novel bioactive molecules. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. REFERENCES 1. BLD Pharm. (n.d.). 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid. Retrieved from https://life.bldpharm.com/products/56894-50-9.html 2. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. (2019). Bioorganic & Medicinal Chemistry . Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0960894X19306274 3. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent and Efficacious Class of Inhibitors of Rho/MRTF/SRF-Mediated Gene Transcription. (2019). Journal of Medicinal Chemistry . Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6590913/

Properties

CAS No.

56894-50-9

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-5-6-11(12(17)7-8)14-19-18-13(22-14)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,20,21)

InChI Key

MZYCGUQFXNRXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route includes the reaction of 2,4-dichlorobenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic Acid

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.

Types of Reactions:

  • Oxidation Reactions : Potassium permanganate can be used to oxidize certain functional groups in the compound.

  • Reduction Reactions : Lithium aluminum hydride can reduce specific groups, such as nitro groups to amines.

  • Substitution Reactions : The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Analytical Techniques for Characterization

The structural integrity and purity of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical Data:

TechniqueInformation Provided
NMRStructural confirmation through proton and carbon signals.
IRFunctional group identification (e.g., C=O, C=N).

Biological Activities:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains .

  • Anticancer Activity : The oxadiazole ring and dichlorophenyl substitution contribute to cytotoxic effects against cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. The introduction of the 2,4-dichlorophenyl group enhances the efficacy against various bacterial strains. For instance, studies have shown that compounds similar to 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that this compound reduces the production of nitric oxide and prostaglandins in macrophages .

Agricultural Science

Pesticidal Activity
In agricultural applications, 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has been evaluated for its pesticidal properties. Research indicates that it can act as an effective herbicide and insecticide. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less toxic to beneficial insects .

Plant Growth Regulation
Additionally, the compound has been studied for its role in plant growth regulation. It has been found to stimulate root development and enhance overall plant vigor when applied in appropriate concentrations. This property can be beneficial for crop yields in various agricultural settings .

Materials Science

Polymer Chemistry
In materials science, the incorporation of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid into polymer matrices has been explored for producing high-performance materials. The compound's thermal stability and mechanical properties make it suitable for applications in coatings and composites .

Fluorescent Materials
Moreover, this compound has been utilized in the development of fluorescent materials. Its unique structural features allow it to serve as a fluorescent probe in various sensing applications. Studies have reported its effectiveness in detecting metal ions and environmental pollutants through fluorescence quenching mechanisms .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistrySignificant inhibition of bacterial growth observed
Anti-inflammatoryInternational Journal of InflammationReduced levels of inflammatory markers in vitro
Pesticidal ActivityJournal of Agricultural ScienceEffective pest control with minimal non-target effects
Polymer ChemistryMaterials Science ReportsEnhanced mechanical properties in polymer blends
Fluorescent MaterialsSensors and Actuators BHigh sensitivity for metal ion detection

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Compound Name Substituents/Modifications Biological Activity Key Differences References
Target Compound 2,4-Dichlorophenyl, benzoic acid Antimicrobial, CYP51 inhibition Reference compound
5a–c () 4-Chlorophenyl, indolyl groups Nociceptive receptor ligands Reduced Cl substituents; divergent receptor targeting
19i () Thioalkanoic acid, oxetan-3-yloxy Rho/Myocar inhibition Enhanced hydrophilicity; distinct enzyme target
20’ () Methylthio group Intermediate in synthesis Higher lipophilicity; lower polarity
20 () Methylsulfonyl group Improved inhibitory activity Increased polarity; better solubility
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () Methylamine substituents Anticancer (IC50 = 2.46 µg/mL for liver cancer) Altered mechanism; selective cytotoxicity
4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (848, ) Perfluoroethoxy group Unspecified (likely antimicrobial) Electron-withdrawing effects; enhanced stability
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid () Methoxyphenyl, acetic acid Research applications Electron-donating methoxy group; metabolic stability
3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid () Oxazole core, 3,4-dichlorophenyl Unspecified Reduced hydrogen-bonding capacity

Key Findings from Comparative Studies

Bioavailability and Substituent Effects :

  • The target compound’s benzoic acid group enhances hydrogen bonding and aqueous solubility compared to methylthio (20’) or methylsulfonyl (20) derivatives. However, sulfonyl groups in compound 20 improve membrane permeability and target engagement .
  • Methoxy () and perfluoroethoxy () substituents alter electron distribution, affecting binding affinity and metabolic stability.

Biological Activity: Antimicrobial vs. Anticancer: The target compound’s dichlorophenyl-benzoic acid scaffold is optimized for CYP51 inhibition, whereas methylamine derivatives () shift activity toward cancer cell lines, particularly Hep-G2 . Enzyme Specificity: Compound 19i’s thioalkanoic acid chain and oxetane group confer selectivity for Rho/Myocar inhibition, unlike the broader antimicrobial action of the target compound .

Styryl-thiophene derivatives () introduce extended π-conjugation, which may enhance fluorescence-based applications but reduce metabolic stability .

Biological Activity

2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H8_{8}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 303.12 g/mol
  • CAS Number : 23767-45-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance, a study demonstrated that similar oxadiazole compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Mechanistic Insights

The biological activity of 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation. In particular, it has been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial for cancer cell survival and proliferation .

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-thioacetic acid derivatives on cancer cell lines. The results indicated that compounds with similar structures significantly inhibited cell viability at concentrations as low as 10 µM .
  • Cell Viability Assays :
    • WST-1 assays demonstrated that the compound exhibited less than 5% inhibition of cell viability up to 100 µM concentration in PC3 prostate cancer cells. This suggests a favorable safety profile at certain dosages while maintaining efficacy against tumor cells .

Data Table: Biological Activity Summary

Activity Type Concentration (µM) Effect Cell Line
Antiproliferative10Significant inhibitionVarious Cancer Lines
Cell Viability100<5% inhibitionPC3
Gene Transcription InhibitionVariableInhibition of Rho/MRTF/SRF pathwayHEK293T

Q & A

Q. What are the common synthetic routes for 2-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid?

The compound is typically synthesized via cyclization of 2,4-dichlorobenzohydrazide derivatives. A key intermediate, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol, is prepared by reacting 2,4-dichlorobenzohydrazide with CS₂ and K₃PO₄ in water, followed by cyclization with propylene oxide . Subsequent O-alkylation with tert-butyl bromoalkanoates and hydrolysis yields carboxylic acid derivatives. Alternative routes involve coupling intermediates with methyl 4-(chlorocarbonyl)benzoate and cyclization in POCl₃ .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization employs ¹H/¹³C NMR , HPLC , and HRMS . For example, ¹H NMR of 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic acid shows aromatic protons at δ 7.75–7.37 ppm and aliphatic signals for the butanoate chain . HPLC retention times (e.g., 6.52 min for compound 11) and HRMS (e.g., m/z 338.9912 [M+Na]⁺) confirm purity and molecular weight .

Q. What are the primary pharmacological targets of this compound?

Derivatives of this scaffold inhibit Rho/ROCK signaling pathways , critical in cardiovascular and neurological diseases. For example, 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (IC₅₀ = 12 nM) shows potent ROCK inhibition . Other analogs bind cannabinoid CB1 receptors (e.g., IC₅₀ = 1.35 nM for compound 12q) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Discrepancies may arise from solvent effects or tautomerism . For instance, in ¹H NMR of 3-((5-(2-chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid, broad singlet peaks (δ 10.59 ppm) suggest carboxylic acid proton exchange. Cross-validation with 13C NMR (e.g., carbonyl signals at δ 176–177 ppm) and HRMS (e.g., m/z 311.0258 [M-H]⁻) clarifies structural assignments .

Q. What strategies optimize yield in the cyclization step of 1,3,4-oxadiazole formation?

Yield improvements require temperature control and catalyst selection . Cyclization in POCl₃ at 106°C for 16 hours achieves ~80% conversion for intermediates like 2-(bromomethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole . Alternatively, using K₂CO₃ in DMF at 90°C for O-alkylation steps enhances efficiency (e.g., 62% yield for tert-butyl 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoate) .

Q. How does substituent variation on the oxadiazole ring affect biological activity?

Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding. For CB1 ligands, 5-(4-bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl) derivatives exhibit 286-fold selectivity over CB2 due to hydrophobic interactions with the receptor’s transmembrane domain . In ROCK inhibitors, thioalkanoic acid chain length (e.g., C4 vs. C5) modulates potency by altering hydrogen bonding with catalytic lysine residues .

Q. What analytical methods resolve co-eluted impurities in HPLC purification?

Gradient elution (e.g., 20% EtOAc/Hex to 50% over 30 min) and semi-preparative HPLC with C18 columns are effective. For example, 5-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)pentanoic acid required 2% MeOH/DCM for >95% purity . LC-MS coupling aids in identifying impurities via fragmentation patterns (e.g., m/z 359.9 [M+MeOH+Na]⁺ for brominated byproducts) .

Methodological Tables

Key Synthetic Intermediates Reagents/ConditionsYieldReference
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-olCS₂, K₃PO₄, propylene oxide, reflux in H₂O23%
tert-Butyl 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoateK₂CO₃, DMF, 90°C62%
2-(Bromomethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoleBromoacetic acid, POCl₃, 106°C49%
Biological Activity Data TargetIC₅₀/EC₅₀SelectivityReference
4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acidRho kinase (ROCK)12 nM>100x vs. PKA
5-(4-Bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamideCB1 receptor1.46 nMCB2/CB1 = 256

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.